molecular formula C8H6ClN3O B1280579 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine CAS No. 76006-04-7

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

Cat. No.: B1280579
CAS No.: 76006-04-7
M. Wt: 195.6 g/mol
InChI Key: MBQYZUMHHMYCBJ-UHFFFAOYSA-N
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Description

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol . This compound is characterized by a pyrazolo[3,4-c]pyridine core structure, which is substituted with an acetyl group at the 1-position and a chlorine atom at the 5-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 5-chloropyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position, while oxidation and reduction reactions modify the acetyl group.

Scientific Research Applications

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its structural similarity to certain biological molecules makes it a valuable tool in biochemical research.

    Medicine: It has potential applications in drug discovery and development. Researchers investigate its pharmacological properties to identify new therapeutic agents.

    Industry: It is used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:

    1-Acetyl-5-bromopyrazolo[3,4-c]pyridine: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.

    1-Acetyl-5-fluoropyrazolo[3,4-c]pyridine: Contains a fluorine atom at the 5-position. Fluorine substitution can significantly alter the compound’s properties.

    1-Acetyl-5-iodopyrazolo[3,4-c]pyridine: Iodine substitution at the 5-position. Iodine’s larger atomic size and reactivity can lead to different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its chlorine substitution provides a balance of reactivity and stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-chloropyrazolo[3,4-c]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5(13)12-7-4-10-8(9)2-6(7)3-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYZUMHHMYCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C(C=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506255
Record name 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-04-7
Record name 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)-ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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